Zirconium 1,4-dicarboxybenzene MOF (UiO-66)

Descripción general

Descripción

Zirconium 1,4-dicarboxybenzene MOF (UiO-66) is a metal-organic framework material with a high surface area (1147m²/g), porosity, and thermal stability .

Synthesis Analysis

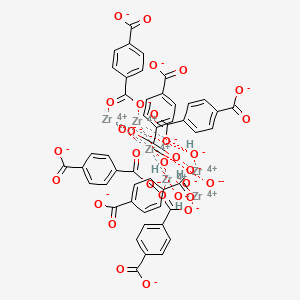

The synthesis of UiO-66 involves the formation of an inner Zr6O4(OH)4 octahedra core that is 12-fold connected to adjacent octahedra through a 1,4-benzene-dicarboxylate (BDC) linker . A meniscus-guided coating technique, called solution shearing, has been shown to create MOF thin films within minutes and with control over the film thickness .Molecular Structure Analysis

The molecular structure of UiO-66 consists of an inner Zr6O4(OH)4 octahedra core that is 12-fold connected to adjacent octahedra through a 1,4-benzene-dicarboxylate (BDC) linker .Chemical Reactions Analysis

UiO-66 has been used as a template to enhance the distribution and activity of nanoscale zero-valent iron (NZVI), showing good anti-interference ability to co-existing ions .Physical And Chemical Properties Analysis

UiO-66 has a high surface area (1147m²/g), porosity, and thermal stability . It also has a particle size of 100-500nm and a BET surface area of 1000-2000 m²/g .Aplicaciones Científicas De Investigación

Desalination of Brackish Water

Zirconium 1,4-dicarboxybenzene MOF (UiO-66-MOF) has been synthesized and impregnated into cellulose acetate (CA) polymeric matrix to enhance the membrane characteristics for brackish water desalination . The impregnation of zirconium-based nanoparticles had a positive influence on the blank CA membrane properties . The performance results for the pristine CAU-0 membrane showed a high salt rejection (SR) of 99.8% and a permeate water flux (PWF) of 1.14 L/m^2.h .

Removal of Heavy Metal Ions

Metal–organic frameworks (MOFs) based nanofiber architectures have been used for the removal of heavy metal ions . MOFs decorated on nanofibers possess rapid adsorption kinetics, a high adsorption capacity, excellent selectivity, and good reusability .

Arsenic Removal

A zirconium 1,4-dicarboxybenzene metal–organic framework (UiO-66 MOF) was successfully used as a template to enhance the distribution and activity of nanoscale zero-valent iron (NZVI) . MOF-NZVI showed good anti-interference ability to co-existing ions (Ca^2+, Mn^2+, Cu^2+, H_2PO_4^− and SO_4^2−) and organic acids (oxalic acid and citric acid) .

Mecanismo De Acción

Target of Action

Zirconium 1,4-dicarboxybenzene MOF (UiO-66) is a metal-organic framework (MOF) that primarily targets arsenic (iii) in aqueous solutions . It is also used as a catalyst or catalyst carrier in organic synthesis and chemical reactions .

Mode of Action

UiO-66 MOF interacts with its targets through a combination of chemical oxidation and physical adsorption . It is used as a template to enhance the distribution and activity of nanoscale zero-valent iron (NZVI), which is responsible for the effective removal of arsenic (iii) and its oxidized product arsenic (v) .

Biochemical Pathways

The biochemical pathways involved in the action of UiO-66 MOF are primarily related to the removal of arsenic (iii) from aqueous solutions . The NZVI and iron oxyhydroxides (Fe3O4, γ-Fe2O3, γ-FeOOH, and α-FeOOH) might be responsible for the effective removal of arsenic (iii) and its oxidized product arsenic (v) .

Result of Action

The result of UiO-66 MOF’s action is the efficient and rapid removal of arsenic (iii) from aqueous solutions . It has an adsorption capacity of 360.6 mg As per g NZVI .

Action Environment

The action of UiO-66 MOF is influenced by environmental factors such as the presence of co-existing ions (Ca2+, Mn2+, Cu2+, H2PO4−, and SO42−) and organic acids (oxalic acid and citric acid) . It shows good anti-interference ability to these ions and acids . Its thermal stability is up to 400°C, and it has an activation temperature of 300°C .

Direcciones Futuras

The future directions of UiO-66 research involve its use in various applications such as separations, catalysis, sensing, and charge transport . The development of fabrication techniques that overcome obstacles like slow crystallization, control over film thickness, and control over crystallinity is also a promising area of research .

Propiedades

IUPAC Name |

oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKHXIPAICDQE-UHFFFAOYSA-A | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

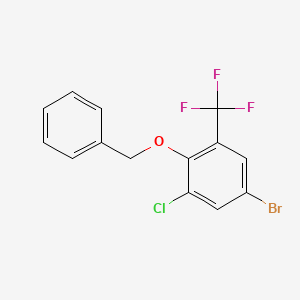

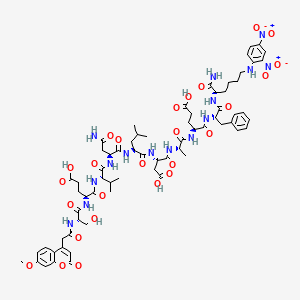

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O30Zr6+4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1632.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide | |

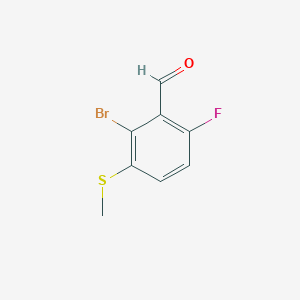

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

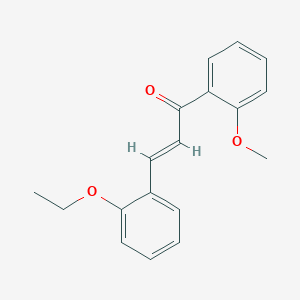

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)